molecular formula C20H16O4 B8518257 [2-(Furan-2-yl)-4-phenyl-1,3-dioxolan-4-yl](phenyl)methanone CAS No. 54951-49-4

[2-(Furan-2-yl)-4-phenyl-1,3-dioxolan-4-yl](phenyl)methanone

Cat. No. B8518257
CAS RN: 54951-49-4
M. Wt: 320.3 g/mol
InChI Key: CLNMXYVKIUHAOC-UHFFFAOYSA-N
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Patent
US04037021

Procedure details

The procedure of Example 1 was repeated except that the starting materials were α-methylolbenzoin and furfural. The product, 2-furyl-4-benzoyl-4-phenyl-1, 3-dioxolane, was obtained in a yield of 78% and analyzed as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([OH:12])[C:4](=[O:11])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[OH:2].[CH:19](=O)[C:20]1[O:24][CH:23]=[CH:22][CH:21]=1>>[O:24]1[CH:23]=[CH:22][CH:21]=[C:20]1[CH:19]1[O:12][C:3]([C:4](=[O:11])[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:1][O:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(C(C1=CC=CC=C1)=O)(O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)C1OCC(O1)(C1=CC=CC=C1)C(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.